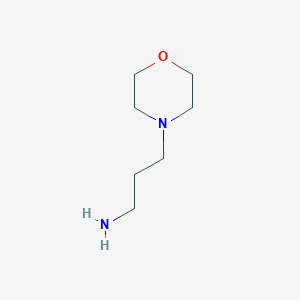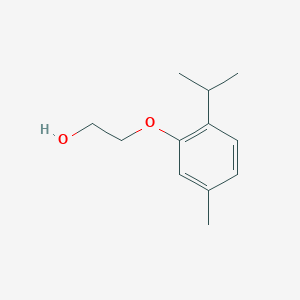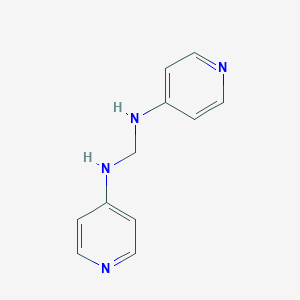
Orcinol
Vue d'ensemble
Description
Orcinol, also known as 5-methylresorcinol, is a compound that has been detected in various higher plants and has applications in different scientific fields. It is notable for its presence in the family Ericaceae and its involvement in various chemical reactions and processes (Harborne & Williams, 1969).
Synthesis Analysis
The synthesis of Orcinol can be achieved using 3-methyl-4-chlorophenol as a starting material, leading to the production of orcinol with high purity under specific reaction conditions. This method provides a high yield and uses easily accessible and affordable starting materials (Hu Wei-xiao, 2004).
Molecular Structure Analysis
Orcinol's structure can form the basis of various polymorphs, pseudopolymorphs, and co-crystals. The molecule's structural landscape is significantly influenced by the choice of co-formers and crystallization conditions, which affect the molecule's OH group conformations (Mukherjee, Grobelny, Thakur, & Desiraju, 2011).
Chemical Reactions and Properties
Orcinol participates in various chemical reactions, including aqueous chlorination, leading to a range of reaction products and intermediates. These include chlorinated orcinols and other complex compounds, indicating the molecule's reactivity in different chemical environments (Tretyakova, Lebedev, & Petrosyan, 1994).
Physical Properties Analysis
The physical properties of orcinol, especially in relation to other substances, are crucial in various applications. For instance, orcinol's interaction with poly(ethylene oxide) significantly alters the physical properties of the resulting system, influencing its crystalline and supermolecular spherulitic structure (Skazka et al., 1986).
Chemical Properties Analysis
Orcinol exhibits various chemical properties, including its ability to form prenylated derivatives with significant biological activities. These derivatives have been shown to inhibit histamine release, demonstrating the compound's potential in medicinal and biochemical applications (Iwata, Wang, Yao, & Kitanaka, 2004).
Applications De Recherche Scientifique
1. Production of Antidepressant Orcinol Glucoside
- Application Summary : Orcinol glucoside (OG), found in the rhizome of the traditional Chinese herb Curculigo orchioides Gaertn, is noted for its antidepressant effects . An efficient screening pipeline was established for identifying the highly active orcinol synthase (ORS) and UDP-dependent glycosyltransferase (UGT) involved in the biosynthesis of OG .
- Methods of Application : By combining transcriptome analysis, structure-based virtual screening, and in vitro enzyme activity assays, the OG production in Yarrowia lipolytica was improved 100-fold .
- Results : The final yield of OG was 43.46 g/L (0.84 g/g DCW), which is almost 6,400-fold higher than the extraction yield from C. orchioides roots .
2. Non-Equilibrium Potential Responses towards Neutral Orcinol
- Application Summary : Molecularly imprinted polymer (MIP) receptors have been synthesized, characterized, and applied as new selective receptors in solid-contact ion selective electrodes (ISEs) towards non-dissociated 3,5-dihydroxytoluene (orcinol) .
- Methods of Application : Two monomers, namely methacrylic acid (MAA) and acrylamide (AA), were used in the preparation of MIP receptors . Graphene (Gr) was used as the solid contact material between the sensing membrane and the electron conductor substrate .
- Results : The proposed sensors reveal observably enhanced detection sensitivity towards orcinol with detection limits 1.7 × 10 −5 and 3.3 × 10 −6 M for sensors based on MIP/MAA and MIP/AA, respectively .
3. Estimation of RNA Using Orcinol Method
- Application Summary : Orcinol is used for the estimation of RNA content in samples obtained from new species of plants and animals, samples obtained from cell line studies after gene modification to produce novel proteins, and in vivo samples obtained after new drugs given for treatment of diseases .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
4. Production of Dye Orcein
- Application Summary : Orcinol is used in the production of the dye orcein .
- Methods of Application : Orcinol may be synthesized from toluene or produced when acetone dicarboxylic ester is condensed with the aid of sodium .
- Results : The specific results or outcomes are not detailed in the source .
5. Reagent in Chemical Tests for Pentoses
- Application Summary : Orcinol is used as a reagent in some chemical tests for pentoses, such as Bial’s Test .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
6. Synthesis of Orcinol-Containing Azacryptands
- Application Summary : Orcinol can be used to synthesize orcinol-containing azacryptands for use in optical amplifiers and light-emitting devices .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
7. O-Methylation of Orcinol
- Application Summary : Orcinol undergoes O-methylation with dimethylsulfate .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
8. Synthesis of Orcinol from Toluene
- Application Summary : Orcinol may be synthesized from toluene .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
9. Production of Orcinol when Acetone Dicarboxylic Ester is Condensed
- Application Summary : Orcinol is produced when acetone dicarboxylic ester is condensed with the aid of sodium .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
10. Estimation of RNA Content in Various Samples
- Application Summary : Orcinol is used for the estimation of RNA content in various samples . These include samples obtained from new species of plants and animals, samples obtained from cell line studies after gene modification to produce novel proteins, and in vivo samples obtained after new drugs given for treatment of diseases .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
11. Production of Orcinol Glucoside in Yarrowia Lipolytica
- Application Summary : Orcinol glucoside (OG), mainly found in the rhizome of the traditional Chinese herb Curculigo orchioides Gaertn, is noted for its antidepressant effects . An efficient screening pipeline was established for identifying the highly active orcinol synthase (ORS) and UDP-dependent glycosyltransferase (UGT) involved in the biosynthesis of OG .
- Methods of Application : By combining transcriptome analysis, structure-based virtual screening, and in vitro enzyme activity assays, the OG production in Yarrowia lipolytica was improved 100-fold .
- Results : The final yield of OG was 43.46 g/L (0.84 g/g DCW), which is almost 6,400-fold higher than the extraction yield from C. orchioides roots .
12. Modified Orcinol Reaction for RNA Determination
- Application Summary : The Schneider orcinol technic for pentose estimation was modified by replacing ferric chloride with cupric acetate in glacial acetic acid as catalyst .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : Data were obtained showing that human plasma contains no detectable nucleic acid by the spectrophotometric determinations applied .
13. Orcinol and Resorcinol Induce Local Ordering of Water Molecules
Safety And Hazards
Orcinol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
Orcinol glucoside (OG) may be a promising candidate drug for the treatment of bone disorders related to aging and oxidative stress, especially senile osteoporosis . The current study provides convincing evidence that OG may be a promising candidate drug for the treatment of bone disorders related with aging and oxidative stress, especially senile osteoporosis in the future .
Propriétés
IUPAC Name |
5-methylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-2-6(8)4-7(9)3-5/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPPWFOQEKKFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060123 | |
| Record name | 1,3-Dihydroxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Orcinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16285 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0028 [mmHg] | |
| Record name | Orcinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16285 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Orcinol | |
CAS RN |
504-15-4 | |
| Record name | Orcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orcinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediol, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dihydroxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/534PMB3438 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

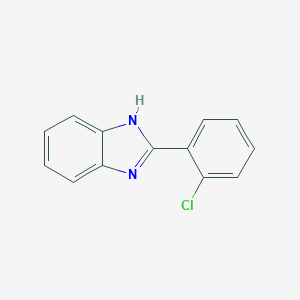
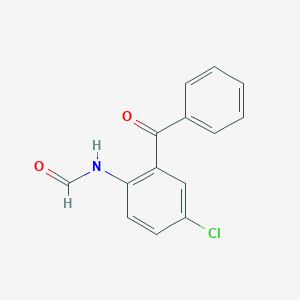

![N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide](/img/structure/B57603.png)
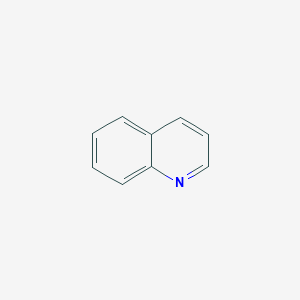

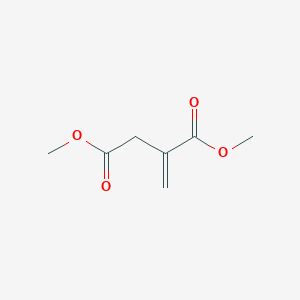
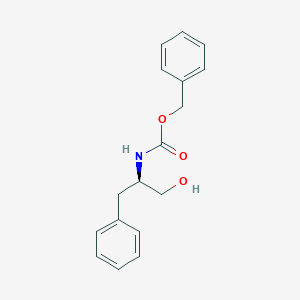
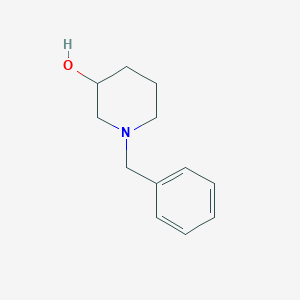
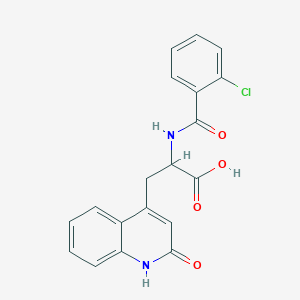
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)
